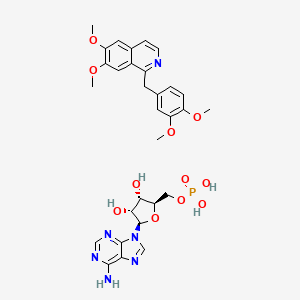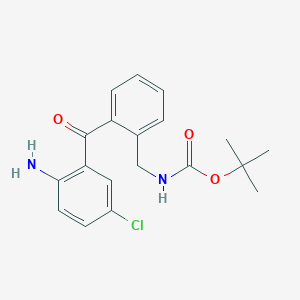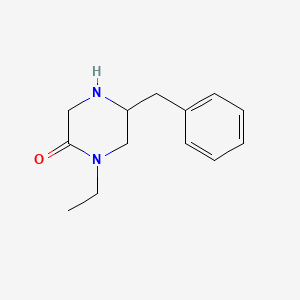
Phenol, p-(bis(2-bromoethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, p-(bis(2-bromoethyl)amino)-, also known as 4-[bis(2-bromoethyl)amino]phenol, is a chemical compound with the molecular formula C10H13Br2NO and a molecular weight of 323.02 g/mol . This compound is characterized by the presence of a phenol group substituted with a bis(2-bromoethyl)amino group at the para position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, p-(bis(2-bromoethyl)amino)- typically involves the reaction of phenol with bis(2-bromoethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution reaction. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of Phenol, p-(bis(2-bromoethyl)amino)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control the reaction parameters, such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, p-(bis(2-bromoethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenol derivatives .
Aplicaciones Científicas De Investigación
Phenol, p-(bis(2-bromoethyl)amino)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the bis(2-bromoethyl)amino group into various molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Phenol, p-(bis(2-bromoethyl)amino)- involves its interaction with molecular targets such as enzymes and receptors. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The phenol group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, p-(bis(2-chloroethyl)amino)-: Similar structure but with chlorine atoms instead of bromine.
Phenol, p-(bis(2-iodoethyl)amino)-: Similar structure but with iodine atoms instead of bromine.
Phenol, p-(bis(2-fluoroethyl)amino)-: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
Phenol, p-(bis(2-bromoethyl)amino)- is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable in various research and industrial applications .
Propiedades
Número CAS |
21667-05-0 |
|---|---|
Fórmula molecular |
C10H13Br2NO |
Peso molecular |
323.02 g/mol |
Nombre IUPAC |
4-[bis(2-bromoethyl)amino]phenol |
InChI |
InChI=1S/C10H13Br2NO/c11-5-7-13(8-6-12)9-1-3-10(14)4-2-9/h1-4,14H,5-8H2 |
Clave InChI |
SVMALHWUCBPBFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(CCBr)CCBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)







![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)

